3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Description
3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a bicyclic heteroaromatic compound featuring an oxazole ring fused to a pyridine ring. The cyclopentyl substituent at position 3 and the carboxylic acid group at position 5 define its structural uniqueness. The carboxylic acid moiety offers hydrogen-bonding capacity, critical for interactions in medicinal chemistry or material science applications .
Properties
IUPAC Name |
3-cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)8-5-9-10(7-3-1-2-4-7)14-17-11(9)13-6-8/h5-7H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROQPHVHBNAGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC3=C2C=C(C=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with 2-aminopyridine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxazolo-pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxazolo-pyridine ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of oxazolo[5,4-b]pyridine derivatives, including 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, as anticancer agents. These compounds have demonstrated inhibitory effects on various cancer cell lines through mechanisms that may involve apoptosis and inhibition of angiogenesis.
Case Study: Inhibition of Cancer Cell Proliferation
A study focused on the structure-activity relationship (SAR) of oxazolo[5,4-b]pyridine derivatives revealed that modifications to the compound significantly affect its anticancer activity. For instance, compounds with specific substituents at the C(2) position showed enhanced activity against human umbilical vein endothelial cells (HUVECs) with IC50 values lower than that of standard drugs like sorafenib .
Table 1: IC50 Values of Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Sorafenib | HUVEC | 18.24 ± 1.27 |
| This compound | HUVEC | 12.43 ± 0.52 |
| Other derivative | HT29 | 39.10 ± 7.79 |
This indicates a promising profile for this compound as a potential therapeutic agent in oncology.
Other Therapeutic Applications
Beyond oncology, the unique chemical structure of this compound suggests potential applications in other therapeutic areas such as:
- Neurological Disorders : Preliminary research indicates that derivatives may exhibit neuroprotective properties.
- Anti-inflammatory Effects : Some studies suggest that oxazolo[5,4-b]pyridines may modulate inflammatory responses.
Synthetic Methods and Derivative Development
The synthesis of this compound has been explored using various methodologies aimed at optimizing yield and purity. Notably:
- A novel method for synthesizing carboxylic derivatives has been reported, which enhances the efficiency of obtaining these compounds from simpler precursors .
Table 2: Synthesis Methods Overview
| Method | Yield (%) | Remarks |
|---|---|---|
| Traditional Method | 60% | Longer reaction time |
| New Method | 85% | Improved efficiency |
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxazolopyridine Derivatives
Key Observations:
Lipophilicity : The cyclopentyl group likely increases logD compared to methyl or propyl substituents, akin to tert-butyl, but with distinct steric effects due to its cyclic structure.
Steric Effects : Bulky groups (e.g., tert-butyl, 2-methylphenyl) may hinder rotational freedom or binding in biological targets, whereas linear chains (propyl) offer flexibility .
Synthetic Accessibility : Methyl and propyl derivatives are commercially available from multiple suppliers, suggesting well-established synthetic routes . The cyclopentyl variant may require specialized cyclization or coupling methods, as seen in ’s protocols for acyl chloride reactions.
Functional and Application-Based Comparisons
Medicinal Chemistry Relevance
- 3-(2-Methylphenyl) Analog : The aromatic ring enables π-π stacking interactions, useful in kinase inhibitors or protein-binding applications .
- Target Compound (Cyclopentyl) : Cyclopentyl groups are employed in drug candidates to balance metabolic stability and solubility, as seen in ’s oxazole-containing ligand for soluble guanylate cyclase modulation .
Industrial and Commercial Availability
- Propyl Derivative : Available for bulk orders with global shipping (China, US, India), though temporarily out of stock .
- Methyl Derivative : Six suppliers list this compound, reflecting high demand for early-stage drug discovery .
- Cyclopentyl Variant: No direct commercial listings were found, suggesting it may require custom synthesis (e.g., via methods in or 16) .
Biological Activity
3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and related structure-activity relationships (SAR).
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- CAS Number : 1334148-01-4
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the oxazolo[5,4-b]pyridine class have shown promising activities in various studies.
Anticancer Activity
Several studies on similar oxazole and pyridine derivatives indicate that these compounds can exhibit significant anticancer properties. For instance:
- Disorazole A and its derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells with IC₅₀ values in the picomolar range . While specific data for this compound is limited, its structural similarity suggests potential activity against cancer cell lines.
Antimicrobial Activity
Compounds derived from oxazolo[5,4-b]pyridine structures have been explored for their antibacterial properties. A patent describes several derivatives showing effectiveness against various bacterial strains . Although there is no direct evidence for the antimicrobial activity of this compound itself, it may warrant investigation based on this precedent.
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class is often influenced by specific structural features:
- Cyclopentyl Group : The presence of the cyclopentyl moiety may enhance lipophilicity and cellular uptake.
- Oxazole Ring : The oxazole ring is crucial for biological interactions; modifications can significantly alter potency and selectivity against target enzymes or receptors.
Case Studies
While direct case studies on this compound are scarce, related research provides insights into its potential:
| Compound | Activity | Cell Line | IC₅₀ Value |
|---|---|---|---|
| Disorazole A | Antiproliferative | A549 | <1 nM |
| Disorazole C | Antiproliferative | A2780 | Nanomolar potency |
These findings suggest that derivatives with similar scaffolds could possess significant biological activities worth further exploration.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, and what parameters are critical for reaction efficiency?
- Methodological Answer : Synthesis typically involves cyclization of precursors containing the cyclopentyl group and oxazolo-pyridine core. For analogous compounds, condensation of aldehydes with aminopyridines, followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts in solvents like DMF or toluene), is common. Key parameters include temperature control (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) to maximize yield and purity .
Q. Which spectroscopic techniques are prioritized for structural confirmation, and what spectral markers are diagnostic?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm) confirm the core structure. Cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm).
- IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]+) should match the calculated molecular weight (e.g., ~290–320 Da based on analogs) .
Q. What preliminary biological screening approaches are recommended, and which target pathways are plausible for this compound?
- Methodological Answer : Initial screening should include:
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases, as oxazolo-pyridine analogs show activity in these pathways.
- Antimicrobial Screening : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
Structural analogs suggest potential interaction with ATP-binding pockets or metal-dependent enzymes .
Advanced Research Questions
Q. How can researchers optimize cyclization reactions to improve yield and purity during scale-up?
- Methodological Answer :
- Catalyst Optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) at varying loadings (1–15 mol%).
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) versus toluene for solubility and reaction kinetics.
- Inline Analytics : Use HPLC or LC-MS to monitor reaction progress and identify byproducts.
- Continuous Flow Synthesis : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions .
Q. How should discrepancies between experimental NMR data and computational predictions be resolved?
- Methodological Answer :
- Purity Verification : Confirm sample purity via HPLC (>95%) to rule out impurities affecting signals.
- Dynamic Effects : Consider tautomerism or rotameric states (e.g., using variable-temperature NMR).
- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and assign carbons/protons unambiguously .
Q. What advanced computational methods predict binding modes with target enzymes, and how are these validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., kinase ATP pockets).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability and conformational changes.
- Experimental Validation : Validate predictions with Isothermal Titration Calorimetry (ITC) for binding affinity and Surface Plasmon Resonance (SPR) for kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
